Welcome to the BenchChem Online Store!
molecular formula C12H14N2O4 B8436369 2-Nitro-4-n-butoxy-5-methoxybenzonitrile

2-Nitro-4-n-butoxy-5-methoxybenzonitrile

Cat. No. B8436369
M. Wt: 250.25 g/mol
InChI Key: RXHARMSXBQFBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08349835B2

Procedure details

3-methoxy-4-n-butoxybenzonitrile (1.282 g, 6 mmol) and nitric acid (6 mL) were added into a round bottom flask, heated to 30° C. to react for 2 h, poured into ice-water; after complete stirring, the solution was filtered, washed with water and air-dried to yield 1.495 g of light yellow solid product with a recovery rate of 96%.
Quantity
1.282 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:6]#[N:7].[N+:16]([O-])([OH:18])=[O:17]>>[N+:16]([C:8]1[CH:9]=[C:10]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:6]#[N:7])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
1.282 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1OCCCC
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
after complete stirring, the solution was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C#N)C=C(C(=C1)OCCCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.495 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.